![molecular formula C12H9NO4S B374941 (5-Benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl)acetic acid CAS No. 178881-05-5](/img/structure/B374941.png)
(5-Benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl)acetic acid
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Overview
Description
“(5-Benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl)acetic acid” is a derivative of Mycosidine (3,5-substituted thiazolidine-2,4-diones). These compounds are synthesized by Knoevenagel condensation and reactions of thiazolidines with chloroformates or halo-acetic acid esters . They are tested for antifungal activity in vitro and some of them exhibit high antifungal activity, both fungistatic and fungicidal .
Synthesis Analysis
The synthesis of these compounds involves Knoevenagel condensation and reactions of thiazolidines with chloroformates or halo-acetic acid esters . The 5-Arylidene-2,4-thiazolidinediones and their 2-thioxo analogs containing halogen and hydroxy groups or di (benzyloxy) substituents in 5-benzylidene moiety are also synthesized .Molecular Structure Analysis
The molecular formula of “(5-Benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl)acetic acid” is C12H9NO4S . The molecular weight is 263.274 .Scientific Research Applications
C12H9NO4S C_{12}H_{9}NO_{4}S C12H9NO4S
, exhibits a wide range of biological activities due to the versatility of the thiazolidinone scaffold .Antimicrobial Agent
Thiazolidinone derivatives have been recognized for their potent antimicrobial properties. The structural flexibility of (5-Benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl)acetic acid allows for the synthesis of various analogs that can be effective against a broad spectrum of microbial pathogens. These compounds can inhibit cytoplasmic Mur ligases, which are crucial enzymes in the bacterial cell wall synthesis pathway .
Antioxidant Activity
The compound has shown promise in antioxidant studies, particularly in scavenging free radicals. This is crucial in the prevention of oxidative stress, which can lead to cellular damage and is implicated in numerous diseases. Analogous compounds have been synthesized and screened for their ability to quench reactive oxygen species (ROS), using methods like the DPPH radical scavenging assay .
Hypoglycemic Agent
Thiazolidinones are known for their hypoglycemic activity, which is primarily exerted through the activation of PPAR-γ receptors. This leads to improved insulin resistance, which is beneficial in the treatment of type 2 diabetes. The substitution possibilities at the third and fifth positions of the thiazolidinone ring make it a valuable moiety for developing new antidiabetic drugs .
Anticancer Properties
Some thiazolidinone derivatives, including those related to (5-Benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl)acetic acid , have demonstrated anticancer activities. They have been found to induce cell death in cancer cells, including those resistant to common chemotherapy drugs like paclitaxel and vinorelbine. This is partly due to their ability to be taken up by cells with high levels of P-glycoprotein expression, which is often associated with drug resistance .
Future Directions
properties
IUPAC Name |
2-[(5Z)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO4S/c14-10(15)7-13-11(16)9(18-12(13)17)6-8-4-2-1-3-5-8/h1-6H,7H2,(H,14,15)/b9-6- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVNYSPGLDGPDIU-TWGQIWQCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=O)S2)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl)acetic acid |
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